3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile
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Overview
Description
3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile is an organic compound with the molecular formula C12H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with cyanogen bromide to introduce the nitrile group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile
- 3-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Uniqueness
3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutanecarbonitrile structure also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H8F3NO |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2 |
InChI Key |
UGCXOHVQNTXSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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